molecular formula C12H18O3 B13314096 Methyl 8-oxospiro[4.5]decane-7-carboxylate

Methyl 8-oxospiro[4.5]decane-7-carboxylate

Cat. No.: B13314096
M. Wt: 210.27 g/mol
InChI Key: CBIPHFNAIYFHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-oxospiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C12H18O3 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings are connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-oxospiro[4.5]decane-7-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

Methyl 8-oxospiro[4.5]decane-7-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 8-oxospiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 8-oxospiro[4.5]decane-7-carboxylate include:

Uniqueness

This compound is unique due to its specific spiro structure and the presence of both an oxo group and a carboxylate ester. This combination of features gives it distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 8-oxospiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)9-8-12(5-2-3-6-12)7-4-10(9)13/h9H,2-8H2,1H3

InChI Key

CBIPHFNAIYFHEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(CCCC2)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.